N-Allyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride
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Overview
Description
N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-propen-1-amine hydrochloride is a synthetic organic compound that belongs to the class of amines It is characterized by the presence of a naphthylmethyl group, a chloroethyl group, and a propenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-propen-1-amine hydrochloride typically involves the reaction of 1-naphthylmethylamine with 2-chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are tightly controlled to minimize impurities and maximize output.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-propen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while substitution reactions can produce various substituted amines.
Scientific Research Applications
N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-propen-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The naphthylmethyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroethyl)-N-methyl-2-propen-1-amine hydrochloride
- N-(2-chloroethyl)-N-phenyl-2-propen-1-amine hydrochloride
- N-(2-chloroethyl)-N-(2-naphthylmethyl)-2-propen-1-amine hydrochloride
Uniqueness
N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-propen-1-amine hydrochloride is unique due to the presence of the naphthylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C16H19Cl2N |
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Molecular Weight |
296.2 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C16H18ClN.ClH/c1-2-11-18(12-10-17)13-15-8-5-7-14-6-3-4-9-16(14)15;/h2-9H,1,10-13H2;1H |
InChI Key |
CSASSBPMEQLSJC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl |
Origin of Product |
United States |
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